molecular formula C13H15F3O2 B195942 Fluvoxketone CAS No. 61718-80-7

Fluvoxketone

Cat. No. B195942
CAS RN: 61718-80-7
M. Wt: 260.25 g/mol
InChI Key: VYKSRLDHXQURKA-UHFFFAOYSA-N
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Description

Fluvoxketone is a synthetic compound with a wide range of applications in the scientific research field. It is a cyclic ketone derivative of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety. Fluvoxketone has been used in a variety of laboratory experiments, including studies of serotonin receptor function and enzyme activity. In addition, it has been used to synthesize several other compounds, including serotonin receptor agonists, antagonists, and inhibitors.

Scientific Research Applications

  • Fluvoxamine has marked inhibition effects on serotonin (5-HT) uptake by blood platelets and brain synaptosomes, but no effect on noradrenaline uptake processes. It is neither sedative nor stimulating and shows a very low cardiotoxic effect (Claassen, 1983).

  • The maleate salt form of fluvoxamine possesses antidepressant, antiobsessive-compulsive, and antibulimic activities, working by blocking serotonin reuptake (Fluvoxamine Maleate, 2020).

  • Fluvoxamine has shown efficacy in treating endormorphous depressed patients, with marked improvement noted by using Global Clinical Impression and Hamilton Rating Scale (Saletu et al., 2005).

  • In a study related to chemistry, fluoroalkylketones were synthesized, showing potential applications in various fields, though not directly mentioning fluvoxamine (Enders et al., 2001).

  • Fluvoxamine's metabolism in humans is significantly influenced by the polymorphic CYP2D6 and the CYP1A2 activity, as indicated in a study focusing on its pharmacokinetics (Carrillo et al., 1996).

  • Fluvoxamine-based compounds have been investigated as corrosion inhibitors for steel in oil and gas well treatment fluids, demonstrating the versatility of fluvoxamine derivatives in industrial applications (Ituen et al., 2017).

  • A study on lidocaine metabolism revealed that fluvoxamine significantly affects the pharmacokinetics of intravenous lidocaine and its metabolites, emphasizing the drug's interaction with cytochrome P450 1A2 (Orlando et al., 2004).

Mechanism of Action

Target of Action

Fluvoxketone, also known as 5-METHOXY-1-[4-(TRIFLUOROMETHYL)PHENYL]-1-PENTANONE, is a selective serotonin reuptake inhibitor (SSRI) . Its primary target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This leads to enhanced serotonergic neurotransmission, which is thought to contribute to the compound’s antidepressant and anxiolytic effects .

Biochemical Pathways

The enhanced serotonergic neurotransmission resulting from the inhibition of serotonin reuptake can affect various biochemical pathways. For instance, it can lead to the downregulation of serotonin receptors, changes in the sensitivity of other neurotransmitter systems, and alterations in the function of certain neural circuits .

Pharmacokinetics

Fluvoxketone is well absorbed after oral administration . The elimination half-life of fluvoxketone is about 1 to 4 days . Due to its nonlinear pharmacokinetics, fluvoxketone should be used with caution in patients with reduced metabolic capability, such as those with hepatic dysfunction .

Result of Action

The increased availability of serotonin in the synaptic cleft and the subsequent enhancement of serotonergic neurotransmission can lead to improvements in mood and reductions in anxiety and obsessive-compulsive symptoms . It’s important to note that the exact molecular and cellular effects of fluvoxketone’s action can vary depending on the individual and the specific pathological condition being treated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluvoxketone. For example, factors such as diet, concurrent medications, and individual genetic variations can affect the metabolism and hence the effectiveness of fluvoxketone . Furthermore, the compound’s stability can be affected by storage conditions .

properties

IUPAC Name

5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKSRLDHXQURKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210724
Record name Fluvoxketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61718-80-7
Record name 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61718-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluvoxketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-4'-(trifluoromethyl)valerophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUVOXKETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D8A03845N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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